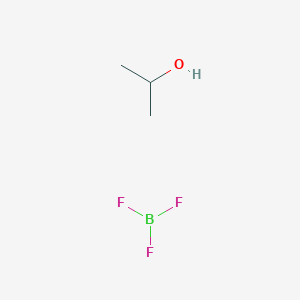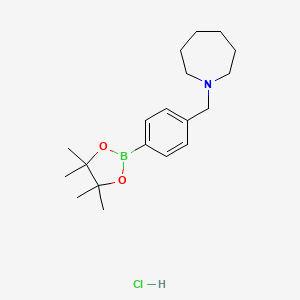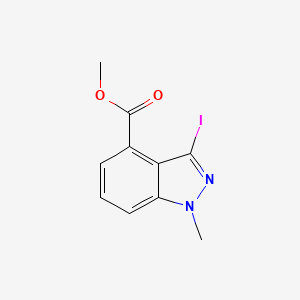
4-((Di-N-propylamino)methyl)phenylboronic acid pinacol ester hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((Di-N-propylamino)methyl)phenylboronic acid pinacol ester hydrochloride is a biochemical compound with the molecular formula C19H33BClNO2 and a molecular weight of 353.73 . It is used for proteomics research .
Chemical Reactions Analysis
Pinacol boronic esters, such as this compound, can be used in Suzuki–Miyaura coupling reactions . This reaction involves the coupling of an organoboron compound with a halide or pseudohalide under the action of a palladium catalyst . Additionally, a catalytic protodeboronation process has been reported for alkyl boronic esters .Scientific Research Applications
4-DPMPAPE HCl has been used in a variety of scientific research applications. One of the most important applications is in the synthesis of complex molecules. 4-DPMPAPE HCl has been found to be an effective catalyst for the synthesis of complex molecules, such as pharmaceuticals, polymers, and other materials. In addition, 4-DPMPAPE HCl has been used in the study of biochemical and physiological processes. It has been used in the study of the metabolism of drugs, the study of enzyme kinetics, and the study of cell signaling pathways.
Mechanism of Action
Target of Action
It is known that boronic esters, in general, are valuable building blocks in organic synthesis .
Mode of Action
The compound is used in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which allows the formation of carbon-carbon bonds by the reaction of organoboron compounds (like our compound) with organic halides .
Biochemical Pathways
The compound is involved in the protodeboronation process . Protodeboronation is a reaction where a boronate ester is converted into a boronic acid and an alkene . This process is a key step in many synthetic pathways, including the synthesis of complex organic molecules .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This reaction is a powerful tool in organic synthesis, allowing for the construction of complex organic molecules .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura reaction typically requires a palladium catalyst and a base . The choice of solvent can also impact the reaction’s efficiency .
Advantages and Limitations for Lab Experiments
The main advantage of 4-DPMPAPE HCl is its ability to act as a catalyst for a variety of organic transformations. This makes it an ideal reagent for the synthesis of complex molecules and the synthesis of polymers. In addition, 4-DPMPAPE HCl is relatively inexpensive and easy to obtain. However, it is important to note that 4-DPMPAPE HCl is a highly reactive compound and must be handled with care. In addition, it is important to note that 4-DPMPAPE HCl is not suitable for use in all laboratory experiments, as it may not be compatible with certain reagents or solvents.
Future Directions
There are a number of potential future directions for 4-DPMPAPE HCl. One potential direction is the use of 4-DPMPAPE HCl in the development of new pharmaceuticals and polymers. In addition, 4-DPMPAPE HCl could be used to study the metabolism of drugs, enzyme kinetics, and cell signaling pathways. Finally, 4-DPMPAPE HCl could be used to develop new catalysts for organic transformations and to synthesize new polymers.
Synthesis Methods
4-DPMPAPE HCl can be synthesized in a variety of ways. One of the most common methods is through the reaction of boronic acid and an alkyl halide. This reaction involves the nucleophilic addition of the boronic acid to the alkyl halide, resulting in the formation of an intermediate boronate ester. This boronate ester can then be hydrolyzed to produce 4-DPMPAPE HCl. Other methods of synthesis include the reaction of an alkyl halide with an alkylboronic acid, the reaction of an alkyl halide with a boronic acid pinacol ester, and the reaction of an alkylboronic acid with a boronic acid pinacol ester.
properties
IUPAC Name |
N-propyl-N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]propan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32BNO2.ClH/c1-7-13-21(14-8-2)15-16-9-11-17(12-10-16)20-22-18(3,4)19(5,6)23-20;/h9-12H,7-8,13-15H2,1-6H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBLBBROUMQVVFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN(CCC)CCC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H33BClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Bromo-8-methylH-imidazo[1,2-a]pyridine](/img/structure/B6336207.png)

![Carbonic acid tert-butyl ester (1-Me-1H-imidazol-2-yl)-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxab orolan-2-yl)-ph]-methyl ester](/img/structure/B6336212.png)

![Boc-Pro-psi[CH2N(2-Cl-Z)]-Gly-OH](/img/structure/B6336236.png)
![2-(3-Iodophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B6336239.png)
![2-(3-Chlorophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B6336240.png)
![2-(4-Carboxyphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B6336244.png)

![3'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6336258.png)

